Zidovudine monophosphate

説明

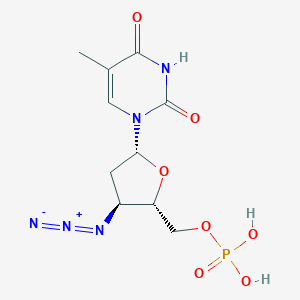

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFWQOKDSPDILA-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183855 | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-85-2 | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIDOVUDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Synthesis and Chemical Derivatization of Zidovudine Monophosphate

Strategies for Direct Synthesis of Zidovudine (B1683550) Monophosphate Analogs

The direct synthesis of analogs of zidovudine monophosphate, involving modifications to the core nucleoside monophosphate structure, has been explored to a lesser extent than prodrug strategies. Research has more commonly focused on the derivatization of the parent nucleoside, zidovudine, at its 5'-hydroxyl group before phosphorylation or on the modification of the phosphate (B84403) moiety itself. scielo.brresearchgate.net

One notable approach involves the synthesis of diaryl phosphate derivatives of AZT. scilit.com These compounds, where the phosphate group is esterified with two aryl moieties, can be considered analogs of ZDV-MP. The synthesis typically involves the reaction of AZT with a diaryl phosphorochloridate. These modifications aim to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

Another area of investigation has been the creation of hybrid molecules where ZDV is linked to other chemical entities. For instance, researchers have synthesized hybrids of AZT with triterpenoids using a triazole linker. researchgate.net While these are derivatives of the parent nucleoside, subsequent intracellular phosphorylation would lead to monophosphate analogs with a significantly altered structure.

Prodrug Approaches for Enhanced this compound Delivery

Prodrug strategies are paramount in the chemical derivatization of this compound. These approaches aim to mask the charge of the phosphate group, thereby improving cell membrane permeability and bypassing the often inefficient initial phosphorylation of zidovudine. acs.org

Phosphoramidate-Based Prodrug Systems

Phosphoramidate (B1195095) prodrugs, often referred to as ProTides, represent a highly successful strategy for delivering nucleoside monophosphates into cells. mdpi.com This approach involves masking the phosphate group with an amino acid ester and an aryl group. cardiff.ac.uk The general structure of a phosphoramidate prodrug of ZDV-MP facilitates its entry into cells, where it undergoes enzymatic cleavage to release ZDV-MP. mdpi.com

The synthesis of these phosphoramidate derivatives typically involves the reaction of ZDV with a phosphorodichloridate, followed by the sequential addition of an amino acid ester and an appropriate aryl alcohol. mdpi.com The nature of the amino acid and the aryl group can significantly influence the stability and activation kinetics of the prodrug. nih.gov For example, studies have shown that phosphoramidate triesters of ZDV with an L-alaninyl moiety are metabolized to L-alaninyl-AZTMP. nih.gov However, the subsequent conversion to AZTMP can be less efficient compared to other nucleoside analogs like stavudine (B1682478) (d4T), with the main metabolite often being the free nucleoside, AZT. nih.gov

| Compound | Description | Key Findings | References |

| Aryloxy Phosphoramidate Prodrugs | ZDV-MP masked with a para-substituted aryl group and an amino acid ester. | Showed improved anti-HIV activity compared to the parent nucleoside AZT. The combination of a phenyl and L-alanine methyl ester was particularly potent. | cardiff.ac.uk |

| Trichloroethyl Alanine Prodrug | A haloalkyl phosphoramidate derivative of ZDV. | Showed significant anti-HIV activity where other haloalkyl phosphoramidates did not. | cardiff.ac.uk |

| Phenyl Phosphoramidate Derivative | ZDV with a monophosphate at the C-5' position and a phenyl phosphoramidate moiety. | Showed anti-HIV-2 activity. | mdpi.com |

Ester Conjugates for this compound Precursors

Esterification of the 5'-hydroxyl group of zidovudine is a common strategy to create prodrugs that, upon hydrolysis, yield the parent nucleoside for subsequent phosphorylation. However, direct esterification of the phosphate group in ZDV-MP has also been explored to create precursors that can release the monophosphate intracellularly.

One such approach involves the synthesis of phenyl-S-acyl-2-thioethyl (SATE) phosphate esters of AZT. researchgate.net These prodrugs are designed to release ZDV-MP after enzymatic cleavage of the SATE groups. The synthesis involves the activation of ZDV-MP with a coupling agent like TPSCl, followed by reaction with S-pivaloyl-2-thioethanol to yield the bis(t-Bu-SATE)-monophosphate prodrug. acs.org Another strategy involves the creation of duplex drugs, such as linking ZDV and Foscarnet (PFA) via a lipophilic octadecylglycerol residue. uzh.ch This complex synthesis can yield a mixture of antiviral compounds, including AZT-5'-monophosphate, upon cleavage. uzh.ch

| Prodrug Type | Linkage | Activation Mechanism | References |

| Phenyl-S-acyl-2-thioethyl (SATE) Phosphate Esters | Thioester | Enzymatic cleavage of SATE groups to release ZDV-MP. | researchgate.net, acs.org |

| AZT-lipid-PFA Duplex Drug | Phosphonate and ester | Cleavage to yield a mixture of compounds including AZT-5'-monophosphate. | uzh.ch |

| 5'-O-Carbamates | Carbamate | Derivatization of the 5'-OH function of AZT, leading to 5'-O-carbamates. | scielo.br |

Nucleotide Prodrug Design to Bypass Initial Phosphorylation Steps

The primary rationale for developing ZDV-MP prodrugs is to bypass the initial, often rate-limiting, phosphorylation of ZDV by cellular kinases. mdpi.com By delivering ZDV-MP directly into the cell, these prodrugs can significantly enhance the formation of the active ZDV-triphosphate.

The phosphoramidate triester prodrugs are a prime example of this strategy. nih.gov These compounds are designed to be efficiently converted to the amino acyl ddNMP metabolite by carboxylesterases, effectively bypassing the need for thymidine (B127349) kinase. nih.gov However, the success of this approach is highly dependent on the subsequent metabolic steps. In the case of ZDV, while the initial bypass is achieved, the conversion of the amino acyl AZTMP metabolite to AZTMP can be a bottleneck, with a significant portion being converted back to the parent nucleoside, AZT. nih.gov This highlights the complexity of nucleotide prodrug design, where the entire activation pathway must be considered. nih.gov

Targeted Delivery Systems Utilizing HIV-Protease Substrate Fragments

To enhance the specificity of drug delivery to HIV-infected cells, researchers have explored the conjugation of ZDV and ZDV-MP to peptide sequences that are substrates for HIV-protease. researchgate.net The concept is that the protease, which is active within infected cells, will cleave the peptide linker, releasing the active drug or its monophosphate at the site of infection. researchgate.net

Intracellular Metabolism and Phosphorylation Dynamics of Zidovudine and Zidovudine Monophosphate

Enzymatic Pathways of Zidovudine (B1683550) Phosphorylation

The activation of zidovudine is a sequential phosphorylation cascade involving three distinct cellular kinases. nih.govclinpgx.org This process converts the parent drug into its monophosphate, diphosphate (B83284), and finally, its active triphosphate metabolite. patsnap.comdrugbank.com

The initial and essential step in the activation of zidovudine is its conversion to zidovudine monophosphate (AZT-MP). nih.gov This reaction is catalyzed by cellular thymidine (B127349) kinases. nih.govclinpgx.org In replicating cells, the primary enzyme responsible for this phosphorylation is the cytosolic thymidine kinase 1 (TK1). nih.gov In non-mitotic cells, such as those in the heart and liver where TK1 is not expressed, the phosphorylation is handled by the mitochondrial thymidine kinase 2 (TK2). nih.govnih.gov Zidovudine is readily converted to AZT-MP by these enzymes. nih.gov However, prolonged treatment with zidovudine has been shown to induce a defect in TK activity, leading to a significant reduction in the phosphorylation efficiency of the enzyme in patients. deepdyve.com

Following its formation, this compound is a substrate for thymidylate kinase, which catalyzes its conversion to zidovudine diphosphate (AZT-DP). nih.govnih.gov This step is crucial for the subsequent formation of the active triphosphate. However, AZT-MP is a poor substrate for human thymidylate kinase (hTMPK). nih.govnih.gov The conversion of AZT-MP to AZT-DP by this enzyme is significantly less efficient—reportedly 70-fold slower—than the phosphorylation of the natural substrate, thymidine monophosphate (TMP), to thymidine diphosphate (TDP). nih.govmdpi.com

The final step in the activation cascade is the phosphorylation of zidovudine diphosphate to its active triphosphate form, zidovudine triphosphate (AZT-TP). nih.govresearchgate.net This reaction is mediated by the enzyme nucleoside diphosphate kinase. nih.govclinpgx.org This enzyme facilitates the transfer of a phosphate (B84403) group, typically from ATP, to AZT-DP, yielding the pharmacologically active AZT-TP. clinpgx.orgnih.gov Similar to the preceding step, dideoxynucleotide analogs like AZT-DP are generally considered poor substrates for nucleoside diphosphate kinase. nih.gov

Intracellular Accumulation Patterns of this compound

A direct consequence of the rate-limiting step catalyzed by thymidylate kinase is the significant intracellular accumulation of this compound. nih.govresearchgate.net AZT-MP becomes the predominant metabolite in human cells exposed to the drug. nih.gov Its concentration can reach levels 50 to 100 times higher than that of the active zidovudine triphosphate. researchgate.net This accumulation of AZT-MP serves as an intracellular reservoir for the eventual, albeit slow, formation of the active triphosphate form. researchgate.net High concentrations of AZT-MP can also inhibit thymidylate kinase, which may decrease the intracellular pool of the natural deoxythymidine-5'-triphosphate. researchgate.net

A study in healthy subjects following a single oral dose of zidovudine demonstrated the distinct pharmacokinetic profiles of the parent drug and its phosphorylated metabolites in human peripheral blood mononuclear cells (hPBMCs). nih.govnih.gov

Interactive Table: Intracellular Pharmacokinetic Parameters in hPBMCs Users can sort the table by clicking on the column headers.

| Parameter | Zidovudine (AZT) | This compound (AZT-MP) | Zidovudine Diphosphate (AZT-DP) | Zidovudine Triphosphate (AZT-TP) |

| Time to Peak (h) | 1.083 | 1.500 | 1.417 | 1.583 |

| Elimination Half-life (h) | - | 13.428 | 8.285 | 4.240 |

Data sourced from a pharmacokinetic study in healthy Chinese male subjects after a single 600 mg oral dose of AZT. nih.govnih.gov

Cellular Uptake Mechanisms of Zidovudine

Before phosphorylation can occur, zidovudine must first enter the target host cells. The transport of zidovudine across the cell membrane occurs through two primary mechanisms: passive diffusion and carrier-mediated transport via uptake transporters. nih.govclinpgx.org Several transporter proteins from the solute carrier (SLC) family have been identified as being involved in zidovudine transport. nih.govclinpgx.org These include members of the sodium-coupled nucleoside transporter family (SLC28A1, SLC28A3) and the organic anion transporter family (SLC22A6, SLC22A7, SLC22A8, and SLC22A11). nih.govclinpgx.org However, research in human leukaemic T-cells suggests that these specific nucleoside and organic anion transporters may have a negligible role in zidovudine uptake in those cells. nih.gov This finding supports the hypothesis that zidovudine's entry into T-cells is not solely by simple diffusion but involves a mediated and regulated transport mechanism that is temperature-sensitive. nih.gov

Alternative Metabolic Pathways of Zidovudine Affecting Monophosphate Availability

The predominant metabolic fate of zidovudine is glucuronidation, a process that renders the drug inactive. nih.gov This reaction involves the covalent addition of a glucuronic acid moiety to the 5'-hydroxyl group of zidovudine, forming 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV). This metabolic step is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). researchgate.net

The glucuronidation of zidovudine is a highly efficient process, accounting for the elimination of a significant portion of the administered dose. clinpgx.org The kinetic parameters of UGT2B7-mediated zidovudine glucuronidation have been studied, with apparent Km values reported in human liver microsomes. nih.govnih.gov The activity of UGT2B7 can be influenced by genetic polymorphisms, which may contribute to interindividual variability in zidovudine clearance. nih.govgenecards.orgwikipedia.org For instance, the UGT2B7*1c polymorphism has been associated with a significantly higher oral clearance of zidovudine. clinpgx.orggenecards.org

The competition between glucuronidation and phosphorylation is a critical factor in determining the intracellular concentration of this compound. Since both pathways utilize zidovudine as a substrate, a high rate of glucuronidation will directly reduce the pool of zidovudine available for thymidine kinase, the enzyme responsible for the first phosphorylation step. researchgate.net

| Enzyme Source | Apparent Km (μM) | Vmax (pmol/min/mg) | Reference |

|---|---|---|---|

| Human Liver Microsomes | 923 ± 357 | 1066 ± 325 | nih.gov |

| Recombinant UGT2B7 | 478 | - | nih.gov |

| Human Liver Microsomes | 24 | - | nih.gov |

| Recombinant UGT2B7 | 21 | - | nih.gov |

A second, less predominant but still significant, alternative metabolic pathway for zidovudine is the reduction of its 3'-azido group to an amino group, forming the metabolite 3'-amino-3'-deoxythymidine (B22303) (AMT). nih.govnih.gov This conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with contributions from NADPH-cytochrome P450 reductase. nih.govnih.govresearchgate.net

Molecular Mechanisms of Antiviral Action and Cellular Interactions Involving Zidovudine Monophosphate

Inhibition of Viral Reverse Transcriptase by Zidovudine (B1683550) Triphosphate (Derived from Zidovudine Monophosphate)

Zidovudine is a prodrug that, upon entering a host cell, undergoes a series of phosphorylation steps to become pharmacologically active. pharmgkb.orgnih.gov Cellular enzymes, primarily thymidine (B127349) kinase, convert zidovudine into this compound (ZDV-MP). pharmgkb.orgviivhealthcare.comnih.gov Subsequently, cellular thymidylate kinase phosphorylates ZDV-MP to zidovudine diphosphate (B83284) (ZDV-DP), a step considered to be rate-limiting. pharmgkb.orgtaylorandfrancis.com Finally, other cellular kinases, such as nucleoside diphosphate kinase, convert ZDV-DP to the active metabolite, zidovudine triphosphate (ZDV-TP). pharmgkb.orgnih.gov

ZDV-TP is a potent inhibitor of the viral enzyme reverse transcriptase (RT), which is essential for the replication of retroviruses like the human immunodeficiency virus (HIV). viivhealthcare.comdroracle.ai ZDV-TP's affinity for HIV reverse transcriptase is approximately 100 times greater than its affinity for human DNA polymerase, providing a degree of selectivity in its antiviral action. wikipedia.org This high affinity allows ZDV-TP to effectively interfere with the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle. patsnap.comnih.gov

Competitive Inhibition with Endogenous Nucleotides at Reverse Transcriptase Active Site

The structural similarity of zidovudine triphosphate (ZDV-TP) to the natural nucleoside, thymidine triphosphate (dTTP), is central to its mechanism of action. patsnap.com ZDV-TP acts as a competitive inhibitor of dTTP at the active site of the viral reverse transcriptase. nih.govnih.gov By vying for the same binding site as the endogenous nucleotide, ZDV-TP effectively reduces the rate at which the natural building blocks of DNA are incorporated into the growing viral DNA chain. plos.org This competition significantly impedes the process of reverse transcription.

DNA Chain Termination Mediated by Incorporated this compound

Beyond competitive inhibition, the incorporation of this compound (as part of the ZDV-TP molecule) into the nascent viral DNA strand leads to immediate chain termination. nih.govnih.govwikipedia.org Zidovudine lacks the 3'-hydroxyl (-OH) group that is present in natural nucleosides and is crucial for the formation of the 5' to 3' phosphodiester bond that links adjacent nucleotides in a DNA strand. patsnap.comdrugbank.com Once the reverse transcriptase incorporates this compound from ZDV-TP into the growing DNA chain, no further nucleotides can be added, leading to the premature termination of DNA synthesis. patsnap.comdrugbank.com This abrupt halt in the elongation of the viral DNA is a primary mechanism by which zidovudine exerts its potent antiviral effect. droracle.aiwikipedia.org

Interactions with Host Cellular Enzymes

While zidovudine's primary target is viral reverse transcriptase, its phosphorylated forms can also interact with host cellular enzymes, which can contribute to both its therapeutic window and potential toxicities.

Effects on DNA Polymerase Alpha and Gamma

Zidovudine triphosphate (ZDV-TP) is a weak inhibitor of cellular DNA polymerase alpha. droracle.aidrugbank.com The concentration of ZDV-TP required to inhibit DNA polymerase alpha is about 100-fold higher than that needed to inhibit HIV reverse transcriptase, which accounts for the drug's selective antiviral activity. viivhealthcare.com

ZDV-TP also inhibits mitochondrial DNA polymerase gamma, the enzyme responsible for the replication of mitochondrial DNA (mtDNA). pharmgkb.orgdroracle.ai While the inhibition is less potent compared to its effect on reverse transcriptase, it is a significant interaction. taylorandfrancis.com This inhibition of DNA polymerase gamma is believed to be a contributing factor to some of the long-term toxicities associated with zidovudine therapy. pharmgkb.orgwikipedia.org

| Enzyme | Role | Interaction with Zidovudine Triphosphate (ZDV-TP) |

| DNA Polymerase Alpha | Nuclear DNA replication and repair | Weak inhibitor; requires ~100-fold higher concentration for inhibition compared to HIV RT. viivhealthcare.com |

| DNA Polymerase Gamma | Mitochondrial DNA replication | Inhibitor; this interaction is linked to potential mitochondrial toxicity. pharmgkb.orgdroracle.ai |

Modulation of Cellular Kinase Activity by this compound

This compound (ZDV-MP) can influence the activity of cellular kinases. For instance, ZDV-MP can competitively inhibit thymidylate kinase, the enzyme responsible for converting thymidine monophosphate to thymidine diphosphate. nih.govoup.com This can lead to a decrease in the intracellular pool of thymidine triphosphate, which in turn can enhance the incorporation of ZDV-TP into viral DNA. nih.gov

Furthermore, studies have indicated that zidovudine and its monophosphate derivative can directly inhibit protein kinase C activity. nih.gov This interaction with cellular signaling pathways is an area of ongoing research to fully understand its implications.

| Cellular Kinase | Role | Effect of this compound (ZDV-MP) |

| Thymidylate Kinase | Phosphorylates thymidine monophosphate | Competitively inhibited by ZDV-MP, potentially reducing endogenous thymidine triphosphate levels. nih.govoup.com |

| Protein Kinase C | Cellular signaling | Directly inhibited by zidovudine and ZDV-MP in some studies. nih.gov |

Molecular Basis of Drug Resistance to Zidovudine Involving Zidovudine Monophosphate Excision

Identification of HIV-1 Reverse Transcriptase Mutations Conferring Zidovudine (B1683550) Resistance

Resistance to zidovudine is primarily associated with a set of mutations in the HIV-1 reverse transcriptase enzyme, collectively known as thymidine (B127349) analogue mutations (TAMs). asm.orgjwatch.orgoup.com These mutations are selected for under the pressure of thymidine analogues like zidovudine and stavudine (B1682478). asm.org The key mutations that confer zidovudine resistance include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govasm.orgmdpi.com While each of these mutations alone may only provide a low level of resistance, their accumulation leads to high-level resistance. researchgate.net

The TAMs often emerge in two distinct but sometimes overlapping pathways. asm.orgnih.gov The TAM-1 pathway includes the mutations M41L, L210W, and T215Y. asm.orgoup.com The TAM-2 pathway is characterized by the mutations D67N, K70R, T215F, and K219Q/E. asm.orgplos.org The T215Y/F mutation is considered a primary resistance mutation and is frequently observed in patients failing zidovudine therapy. asm.orgnih.govpnas.org It is often accompanied by other TAMs, such as M41L and L210W. nih.govnih.gov Studies have shown that in viruses with the T215Y mutation, M41L is present in a high percentage of cases. nih.gov

Table 1: Key HIV-1 Reverse Transcriptase Mutations Associated with Zidovudine Resistance

| Mutation | Amino Acid Change | Pathway Association | Significance |

| M41L | Methionine to Leucine | TAM-1 | Contributes to high-level resistance, often in combination with T215Y. asm.orgnih.govnih.gov |

| D67N | Aspartic Acid to Asparagine | TAM-2 | Part of a common resistance pathway. asm.orgnih.govnih.gov |

| K70R | Lysine to Arginine | TAM-2 | One of the first mutations to appear during therapy. oup.comnih.govmdpi.com |

| L210W | Leucine to Tryptophan | TAM-1 | Enhances excision, particularly at low ATP concentrations. nih.govasm.orgnih.gov |

| T215Y/F | Threonine to Tyrosine/Phenylalanine | Both | Primary mutation for high-level resistance via the excision mechanism. asm.orgnih.govpnas.org |

| K219Q/E | Lysine to Glutamine/Glutamic Acid | TAM-2 | Contributes to the overall resistance profile. nih.govmdpi.comnih.gov |

ATP-Dependent Excision Mechanism of Zidovudine Monophosphate from Primer Terminus

The primary mechanism by which TAMs confer resistance to zidovudine is through the enhanced ATP-dependent excision of the chain-terminating this compound (AZTMP) from the 3' end of the viral DNA. asm.orgnih.gov After AZTMP is incorporated, it blocks further DNA synthesis due to the lack of a 3'-hydroxyl group. asm.org The resistant RT enzyme can, however, remove this block. This process is a pyrophosphorolysis-like reaction where ATP acts as the pyrophosphate donor. asm.orgnih.gov This excision reaction regenerates a free 3'-OH group on the primer, allowing DNA synthesis to resume. asm.org

Formation of Dinucleoside Tetraphosphate (B8577671) Products (e.g., AZTppppA)

The ATP-dependent excision of AZTMP results in the formation of a dinucleoside tetraphosphate product. asm.orgnih.gov Specifically, the AZTMP is transferred from the primer terminus to the γ-phosphate of an ATP molecule, yielding AZT adenosine (B11128) dinucleoside tetraphosphate (AZTppppA). nih.govnih.govrcsb.org The formation of this product is a hallmark of the excision-based resistance mechanism. nih.gov Interestingly, the AZT-resistant RT has a higher affinity for this product, AZTppppA, than for the AZT triphosphate substrate. nih.gov Furthermore, the dinucleoside tetraphosphate product can itself act as a substrate for the reverse transcriptase, leading to the reincorporation of AZTMP. mdpi.com

Structural Elucidation of Excision Mechanisms in Mutant Reverse Transcriptases

Crystal structure analyses of wild-type and AZT-resistant (AZTr) HIV-1 RT have provided significant insights into the excision mechanism. nih.govnih.gov These studies reveal that the resistance mutations create a high-affinity binding site for ATP near the dNTP-binding site. nih.govcapes.gov.br The T215Y mutation, in particular, is positioned to have π-π stacking interactions with the adenine (B156593) ring of the ATP molecule, which helps to stabilize ATP binding in the mutant enzyme. nih.govasm.org The mutations collectively alter the conformation of the enzyme, allowing for more efficient binding of ATP and positioning it correctly to act as a pyrophosphate donor for the excision reaction. nih.govnih.gov The structures show that the AMP portion of the resulting AZTppppA product binds differently to the wild-type and AZTr enzymes, highlighting the structural changes induced by the resistance mutations. nih.gov

Impact of Connection Domain Mutations (e.g., A360V, A371V) on Excision Activity

Mutations outside the polymerase domain of RT, specifically in the connection domain, have also been shown to contribute to zidovudine resistance by modulating the excision activity. plos.orgoup.comnih.gov The A360V mutation, for instance, has been selected for in patients undergoing zidovudine monotherapy. researchgate.netplos.org Biochemical studies have demonstrated that the A360V mutation enhances the AZTMP excision activity of the RT enzyme. researchgate.netplos.org It is proposed that this enhancement is achieved by reducing the frequency of secondary RNase H cleavage events, which in turn stabilizes the RNA/DNA duplex and provides the RT more time to perform the excision. plos.orgpnas.org The A371V mutation has also been identified in vitro under zidovudine pressure and is associated with increased resistance. oup.compnas.org These connection domain mutations often appear in conjunction with TAMs and can augment the level of resistance. pnas.orgasm.org

Antagonistic and Synergistic Molecular Interactions with Other Nucleoside Analogues

The presence of zidovudine resistance mutations can influence the efficacy of other nucleoside analogues, leading to both antagonistic and synergistic interactions. For instance, the M184V mutation, which confers high-level resistance to lamivudine (B182088) (3TC) and abacavir (B1662851) (ABC), has been shown to have a complex interaction with TAMs. The M184V mutation can reduce the excision efficiency of AZTMP by TAM-containing RTs, thereby resensitizing the virus to zidovudine. asm.orgasm.org This antagonistic relationship at the molecular level explains the clinical observation that the development of M184V can restore some of the activity of zidovudine. nih.gov

Conversely, some combinations of NRTIs exhibit synergistic effects. For example, in vitro studies have shown that the combination of tenofovir (B777) (TDF) and zidovudine can act synergistically in inhibiting HIV-1 replication. nih.gov The combination of zidovudine and lamivudine is also known to be synergistic. nih.govviivhealthcare.com However, antagonism has been observed between zidovudine and stavudine (d4T) due to competition for intracellular phosphorylation by thymidine kinase. oup.com The complex interplay of different resistance mutations and their effects on the activity of various NRTIs highlights the importance of understanding these molecular interactions for designing effective combination antiretroviral therapies. iasusa.org

Competition for Cellular Kinases (e.g., Thymidine Kinase)

Zidovudine is a prodrug that requires sequential phosphorylation by host cellular kinases to become its pharmacologically active triphosphate form (ZDV-TP). pharmgkb.orgnih.gov The initial and crucial step is the conversion of zidovudine to this compound (ZDV-MP), a reaction catalyzed primarily by the cellular enzyme thymidine kinase (TK). pharmgkb.orgtaylorandfrancis.com

Zidovudine is structurally similar to the natural nucleoside thymidine. pharmgkb.org This similarity allows it to act as a substrate for thymidine kinase. However, it also leads to direct competition with endogenous thymidine for the active site of the enzyme. nih.gov Zidovudine acts as a competitive inhibitor of thymidine phosphorylation. nih.govnih.gov Studies with isolated rat heart and liver mitochondria have demonstrated this competitive inhibition, with Ki values of 10.6 µM and 14.0 µM, respectively. nih.gov This competition is significant because the phosphorylation of zidovudine by thymidine kinase is as efficient as that of thymidine, with very similar Km values (3.0 µM for zidovudine vs. 2.9 µM for thymidine). taylorandfrancis.com

This competition for thymidine kinase, particularly the mitochondrial isoform (TK2), has been implicated in the mitochondrial toxicity associated with long-term zidovudine therapy. nih.govasm.org By inhibiting the phosphorylation of endogenous thymidine, zidovudine can lead to a depletion of the mitochondrial thymidine triphosphate (TTP) pool, which is essential for mitochondrial DNA (mtDNA) replication. nih.gov This can result in mtDNA depletion and subsequent mitochondrial dysfunction. asm.org In some bacterial strains, resistance to zidovudine has been linked to a loss of thymidine kinase activity, which prevents the necessary initial phosphorylation of the drug. microbiologyresearch.org

| Enzyme | Substrate/Inhibitor | Interaction Type | Significance | Reference |

| Thymidine Kinase (TK) | Zidovudine (AZT) | Substrate | Catalyzes the first phosphorylation step to ZDV-MP. | pharmgkb.orgtaylorandfrancis.com |

| Thymidine Kinase (TK) | Thymidine | Natural Substrate | Competes with Zidovudine for the enzyme's active site. | nih.gov |

| Thymidine Kinase (TK) | Zidovudine (AZT) | Competitive Inhibitor | Inhibits phosphorylation of endogenous thymidine. | nih.govnih.gov |

| Mitochondrial Thymidine Kinase 2 (TK2) | Zidovudine (AZT) | Competitive Inhibitor | Inhibition can lead to depletion of mitochondrial TTP pools and toxicity. | nih.govasm.org |

Feedback Inhibition Mechanisms Affecting this compound Conversion

Following its formation, this compound (ZDV-MP) must be further phosphorylated to zidovudine diphosphate (B83284) (ZDV-DP) by the enzyme thymidylate kinase (TMK), and subsequently to the active zidovudine triphosphate (ZDV-TP) by nucleoside diphosphate kinase. pharmgkb.orgtaylorandfrancis.com The conversion of ZDV-MP to ZDV-DP is considered a rate-limiting step in the activation pathway. pharmgkb.orgtaylorandfrancis.com This is largely due to the poor substrate specificity of thymidylate kinase for ZDV-MP. taylorandfrancis.com As a result, ZDV-MP can accumulate within the cell, often accounting for over 95% of intracellular zidovudine metabolites. taylorandfrancis.com

Cellular metabolic pathways are tightly regulated, often through feedback inhibition, and the phosphorylation cascade of thymidine and its analogues is no exception. The end-product of the pathway, thymidine triphosphate (TTP), acts as a feedback inhibitor of thymidine kinase, the first enzyme in the sequence. wikipedia.org This regulation helps maintain appropriate levels of nucleotides for DNA synthesis. Since zidovudine's initial phosphorylation is dependent on thymidine kinase, this feedback loop can indirectly affect the production of ZDV-MP.

Furthermore, research on recombinant human mitochondrial thymidine kinase 2 (TK2) has revealed that the enzyme can contain a tightly bound feedback inhibitor, dTTP, in a 1:1 molar ratio. asm.org Interestingly, incubation with thymidine analogues like zidovudine was found to be capable of removing this enzyme-bound dTTP. asm.org This suggests a complex regulatory role where the presence of the drug analogue can modulate the enzyme's activity by displacing a natural inhibitor, which could in turn affect the phosphorylation of both the natural substrate and the drug itself. asm.org The efficiency of the subsequent phosphorylation by thymidylate kinase is also a critical control point, with the enzyme itself being inhibited by azidothymidine. uniprot.org

| Enzyme | Metabolite/Compound | Regulatory Effect | Consequence | Reference |

| Thymidylate Kinase (TMK) | This compound (ZDV-MP) | Poor Substrate | Rate-limiting step in Zidovudine activation; leads to ZDV-MP accumulation. | pharmgkb.orgtaylorandfrancis.com |

| Thymidine Kinase (TK) | Thymidine Triphosphate (TTP) | Feedback Inhibition | Regulates the first step of the phosphorylation pathway. | wikipedia.org |

| Mitochondrial Thymidine Kinase 2 (TK2) | dTTP | Bound Feedback Inhibitor | Modulates enzyme activity. | asm.org |

| Mitochondrial Thymidine Kinase 2 (TK2) | Zidovudine (AZT) | Displaces Inhibitor | Can remove bound dTTP, altering enzyme kinetics. | asm.org |

| Thymidylate Kinase (TMK) | Azidothymidine (AZT) | Inhibition | The parent compound can inhibit the second phosphorylation step. | uniprot.org |

Advanced Research Methodologies and Analytical Techniques for Zidovudine Monophosphate

Quantification of Zidovudine (B1683550) and its Phosphorylated Metabolites in Biological Matrices

Quantifying the intracellular concentrations of zidovudine and its phosphorylated metabolites, including ZDV-MP, ZDV-diphosphate (ZDV-DP), and the active ZDV-triphosphate (ZDV-TP), presents significant analytical challenges. These challenges include the low concentrations of the analytes within complex biological matrices like peripheral blood mononuclear cells (PBMCs), plasma, and various tissues, as well as interference from endogenous compounds. acc.go.jpnih.gov To overcome these obstacles, a range of powerful analytical techniques have been developed and validated.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of zidovudine and its metabolites. jfda-online.com Various HPLC methods have been established, often employing reversed-phase columns and UV detection. apunts.orgnih.gov For the separation of the highly polar phosphorylated metabolites, ion-pairing HPLC is frequently utilized. This technique involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) phosphate (B84403) (TBAP), to the mobile phase to enhance the retention of the charged analytes on a non-polar stationary phase. tandfonline.comresearchgate.net

Sample preparation is a critical step and typically involves protein precipitation or solid-phase extraction (SPE) to isolate the analytes from complex biological samples like plasma or cell lysates. jfda-online.comapunts.org In some approaches, HPLC is coupled with radioimmunoassay (RIA) to achieve the necessary sensitivity for detecting the low intracellular concentrations of ZDV phosphates. tandfonline.comnih.gov This combined method allows for the separation of individual phosphorylated metabolites by HPLC, followed by their quantification using the high sensitivity of RIA. tandfonline.comnih.gov

A validated HPLC method for zidovudine during stability studies utilized a C-18 column with a mobile phase of water-methanol (77:23) and UV detection at 265 nm. nih.gov The method demonstrated linearity in the concentration range of 25-500 µg/ml. nih.gov Another method for simultaneous determination in rat tissues used a C8 column with a mobile phase of acetonitrile (B52724) and sodium phosphate buffer (pH 7). nih.gov

Table 1: Examples of HPLC Methods for Zidovudine Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Zidovudine | Pharmaceutical | C-18 | Water:Methanol (77:23) | UV (265 nm) | Linear range: 25-500 µg/ml; Validated for stability studies. | nih.gov |

| Zidovudine, Lamivudine (B182088), Indinavir | Human Plasma | C-18 | Varies | UV | Extraction recovery >89% for all analytes. | apunts.org |

| Zidovudine & Phosphorylated Metabolites | Mononuclear Cells | C18 Reverse-Phase | Ammonium phosphate with TBAP & Methanol with TBAP | UV & RIA | ZDV-TP is a major intracellular metabolite. | tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of zidovudine and its phosphorylated metabolites. nih.govmdpi.com These methods offer superior sensitivity and selectivity compared to HPLC with UV detection, which is crucial for measuring the extremely low intracellular concentrations of ZDV phosphates in small blood samples. acc.go.jpnih.gov

Both direct and indirect quantification strategies have been developed. Indirect methods involve the isolation of the phosphorylated metabolites, typically using anion-exchange solid-phase extraction (SPE), followed by enzymatic dephosphorylation (e.g., using acid phosphatase) to the parent nucleoside (ZDV), which is then quantified by LC-MS/MS. acs.orgnih.govnih.gov This approach circumvents the difficulties of directly analyzing the highly polar and often unstable phosphate compounds.

More recently, direct methods capable of simultaneously measuring ZDV-MP, ZDV-DP, and ZDV-TP have been established. acc.go.jpnih.gov These methods often use advanced techniques to improve sensitivity, such as optimizing cell extraction to remove interfering electrolytes, alkalizing the LC buffer, and using alkaline-stable HPLC columns. acc.go.jpnih.gov An ultrasensitive LC-MS/MS assay achieved lower limits of quantification (LLOQ) of 6 fmol/sample for ZDV-MP and 10 fmol/sample for ZDV-DP and ZDV-TP. acc.go.jpnih.gov This level of sensitivity is advantageous for studies involving pediatric patients where blood sample volume is minimal. acc.go.jpnih.gov

Table 2: Performance of a Validated Ultrasensitive LC-MS/MS Method

| Analyte | LLOQ (fmol/sample) | Quantification Range (fmol/sample) | Accuracy (%) | Precision (CV%) | Reference |

|---|---|---|---|---|---|

| Zidovudine (Plasma) | 6 | 6 - 6000 | 89 - 115 | < 15 | acc.go.jp |

| Zidovudine Monophosphate (Intracellular) | 6 | 6 - 6000 | 89 - 115 | < 15 | acc.go.jp |

| Zidovudine Diphosphate (B83284) (Intracellular) | 10 | 10 - 10000 | 89 - 115 | < 15 | acc.go.jp |

Capillary Electrophoresis (CE) for Metabolite Separation

Capillary Electrophoresis (CE) offers an alternative approach for the separation and quantification of zidovudine and its charged metabolites. nih.govasianpharmtech.com A micellar capillary electrophoresis (MEKC) method was successfully developed for the simultaneous quantitation of ZDV and ZDV-MP in various biological matrices, including rat plasma, amniotic fluid, and fetal tissues. nih.gov

This method utilized a 40 mM sodium dodecylsulfate (SDS) in 50 mM phosphate buffer (pH 7) as the separation medium, with an uncoated fused silica (B1680970) capillary. nih.gov Sample preparation involved protein precipitation for plasma and amniotic fluid and solid-phase extraction for tissue samples. nih.gov The method was validated over a concentration range of 0.5-100 µg/ml and demonstrated good recovery and precision. nih.gov The development of this CE method was significant as it was the first of its kind for the simultaneous analysis of ZDV and ZDV-MP in these specific biological matrices, providing a valuable tool for pharmacokinetic and metabolic studies. nih.gov

Table 3: Validation Parameters for CE Method for ZDV and ZDV-MP

| Analyte | Matrix | Recovery (%) | Intra-day Precision (RSD%) | Intra-day Accuracy (%Error) | Inter-day Precision (RSD%) | Inter-day Accuracy (%Error) | Reference |

|---|---|---|---|---|---|---|---|

| Zidovudine | Plasma, Amniotic Fluid, Fetal Tissue | 78 - 92 | 0.13 - 11 | 0.68 - 11.1 | 3.82 - 11.2 | 3.14 - 9.01 | nih.gov |

Spectroscopic Methods (e.g., FT-IR) for Compound Characterization

Spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are primarily used for the characterization and quantitative estimation of compounds in bulk and pharmaceutical dosage forms rather than for trace analysis in biological matrices. asianpharmtech.com A simple and cost-effective FT-IR method has been developed for the quantitative analysis of zidovudine. asianpharmtech.com

The analysis was performed on the solid drug using the KBr pellet method and in solution using a quartz cuvette. asianpharmtech.com The method was found to be linear over a range of 0.8–1.6% w/w for the KBr pellet technique and 250–1500 μg/ml for the solution method. asianpharmtech.com The results demonstrated that the FT-IR method is accurate, precise (relative standard deviation <2%), and reproducible, offering a simple and economical alternative for quality control of zidovudine in pharmaceutical formulations. asianpharmtech.com

In Vitro Cellular Models for Metabolism and Activity Studies

In vitro models that can simulate human physiological conditions are invaluable for studying the intracellular metabolism and activity of drugs like zidovudine over extended periods. These systems allow for controlled investigations into the complex phosphorylation pathway.

Hollow Fiber Model Systems

The in vitro hollow fiber model system is a dynamic apparatus used to simulate the pharmacokinetic profiles of drugs in humans, allowing for long-term cell culture and drug exposure studies. nih.govasm.org This model has been effectively used to evaluate the intracellular metabolism of zidovudine for periods of up to six weeks. nih.gov

In one key study, CEM-T4 lymphocytes were cultured in a hollow fiber system and exposed to simulated steady-state concentrations of zidovudine equivalent to 200, 600, and 1200-mg daily human doses. nih.gov The intracellular metabolites (ZDV-MP, ZDV-DP, and ZDV-TP) were subsequently analyzed using HPLC with radiochemical detection. nih.gov

A significant finding from this research was that while the concentration of this compound (ZDV-MP) increased with higher simulated doses of the parent drug, there was no corresponding increase in the active triphosphate metabolite (ZDV-TP). nih.gov Furthermore, the study demonstrated that the intracellular metabolism of zidovudine remained unchanged after six weeks of continuous exposure. nih.gov These results suggest that simply increasing the dose of zidovudine may not lead to higher levels of the active antiviral compound and highlight the utility of hollow fiber models for investigating the long-term intracellular metabolism of antiviral agents. nih.gov

Lymphocyte and Monocyte Cell Line Studies (e.g., CEM-T4, U937, Molt-4)

The intracellular metabolism and cytotoxic effects of zidovudine (ZDV) and its phosphorylated metabolites, including this compound (ZDVMP), have been extensively studied in various lymphocyte and monocyte cell lines. These in vitro models are crucial for understanding the mechanisms of action and resistance.

In a study utilizing CEM-T4 lymphocytes, researchers examined the intracellular metabolism of zidovudine over a six-week period. nih.gov The findings revealed that as the simulated doses of zidovudine increased, the levels of the monophosphate metabolite also rose. nih.gov However, this did not lead to a corresponding increase in the active triphosphate form. nih.gov This suggests that the conversion of ZDVMP to its di- and triphosphate forms is a rate-limiting step.

Studies involving the U937 human monocytic cell line have demonstrated its efficiency in synthesizing zidovudine triphosphate (ZDV-TP) compared to the Molt-4 human lymphoid cell line. asm.org Research has also shown that in several lymphocyte and monocyte cell lines, including U937 and MOLT 4, cytotoxicity was closely linked to the intracellular concentrations of ZDVMP, the primary metabolite, rather than the active ZDV-TP. nih.gov When viable mitochondria were isolated from U937 cells and incubated with zidovudine, ZDVMP was the only metabolite detected, indicating that ZDVMP responsible for mitochondrial toxicity is likely formed in the cytosol. nih.gov

The Molt-4 cell line has also been instrumental in resistance studies. Research has shown that Molt-4 cells resistant to AZT exhibit this resistance primarily due to a lack of AZT phosphorylation. thieme-connect.com This resistance could be overcome by using prodrugs of AZT monophosphate, demonstrating that the resistance mechanism is at the level of initial phosphorylation. thieme-connect.com Furthermore, the intracellular half-life of ddA-TP, the active metabolite of didanosine, was determined to be 25-40 hours in Molt-4 cells. natap.org

The CEM cell line, a human T4-lymphoblastoid cell line, is another important model. nibsc.org It has been shown that after removing zidovudine from the culture, a significant portion of its metabolites remained within the CEM cells for an extended period. collectionscanada.gc.ca

Table 1: Summary of Cell Line Studies on this compound

| Cell Line | Cell Type | Key Findings | References |

| CEM-T4 | Lymphocyte | Increased ZDV dose leads to increased ZDVMP, but not ZDV-TP. | nih.gov |

| U937 | Monocyte | More efficient at ZDV-TP synthesis than Molt-4 cells. asm.org Cytotoxicity correlates with ZDVMP levels. nih.gov | asm.orgnih.gov |

| Molt-4 | Lymphocyte | AZT resistance is linked to deficient phosphorylation. thieme-connect.com Used to determine the long intracellular half-life of ddA-TP. natap.org | thieme-connect.comnatap.org |

| CEM | Lymphocyte | Retention of ZDV metabolites after drug removal. | collectionscanada.gc.ca |

Computational Approaches and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for investigating the interactions between this compound and its target enzymes at an atomic level. way2drug.comnih.gov These techniques predict the binding poses, affinities, and the dynamic behavior of the drug-enzyme complex, offering insights into mechanisms of action and resistance. way2drug.comnih.gov

Molecular docking studies have been employed to understand the binding of zidovudine to HIV-1 reverse transcriptase (RT). way2drug.comekb.eg These studies have identified key amino acid residues within the active site that interact with the drug. ekb.eg For instance, one study revealed that zidovudine binds to a sequence of amino acids including Asp 110, Tyr 183, and Asp 186 in the active site of the enzyme. ekb.eg

Molecular dynamics simulations provide a deeper understanding of the stability and conformational changes of the enzyme-ligand complex over time. researchgate.netfrontiersin.orglongdom.org Simulations of thymidine (B127349) kinase with zidovudine have been performed to assess the stability of the protein-drug complex. researchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent-Accessible Surface Area (SASA) are analyzed to understand the dynamic behavior of the system. researchgate.net Similarly, MD simulations have been used to compare the stability of Plasmodium falciparum thymidylate monophosphate kinase (PfTMPK) in complex with its natural substrate and potential inhibitors. frontiersin.org These simulations help in evaluating the stability of ligand binding within the active site under dynamic conditions. frontiersin.org

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| RMSD | Root Mean Square Deviation | Measures the average deviation of protein or ligand atoms from a reference structure over time, indicating the stability of the complex. |

| RMSF | Root Mean Square Fluctuation | Indicates the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. |

| Radius of Gyration (Rg) | Radius of Gyration | Represents the compactness of the protein structure during the simulation. |

| SASA | Solvent-Accessible Surface Area | Measures the surface area of the protein accessible to the solvent, indicating conformational changes. |

Rational Design of Resistance Inhibitors

The emergence of drug resistance is a major challenge in antiviral therapy. scielo.br Understanding the structural and molecular basis of resistance is crucial for the rational design of new inhibitors that can overcome these resistance mechanisms. nih.govtorvergata.it

Mutations in HIV-1 reverse transcriptase can confer resistance to zidovudine by enhancing the enzyme's ability to excise the incorporated this compound from the terminated DNA chain. nih.govcapes.gov.brnih.gov This excision is an ATP-mediated reaction. nih.govcapes.gov.brnih.gov Structural studies of resistant RT mutants have revealed that these mutations create a high-affinity binding site for ATP, which facilitates the removal of the chain-terminating ZDVMP. nih.govcapes.gov.br

This detailed structural knowledge provides a platform for the rational design of inhibitors that can specifically target the excision mechanism. nih.govnih.gov By designing molecules that can bind to the altered ATP-binding site in resistant mutants, it is possible to block the excision process and restore the efficacy of zidovudine. nih.gov For example, the discovery that certain highly conserved amino acid residues in the NNRTI binding pocket are essential for viral replication has guided the rational design of new anti-HIV drugs with improved resistance profiles. torvergata.it Hydrolysis-resistant analogs of the excision product have been proposed as potential novel RT inhibitors to exploit this high-affinity interaction. nih.gov

Structural Biology Techniques

X-ray Crystallography of Enzyme-Zidovudine Monophosphate Complexes

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of enzymes in complex with this compound and its analogs. nih.govnih.govnih.govnih.gov These structures provide a static yet detailed snapshot of the molecular interactions that are fundamental to both the drug's mechanism of action and the mechanisms of resistance. nih.govnih.govnih.govnih.gov

Crystal structures of HIV-1 reverse transcriptase bound to a ZDVMP-terminated primer have revealed key interactions between the 3'-azido group of ZDVMP and active site residues, which are likely responsible for its efficient binding. nih.gov Furthermore, crystallographic studies have been instrumental in understanding the structural basis of resistance. nih.govcapes.gov.brnih.gov The structures of wild-type and AZT-resistant RT in complex with the excision product, AZT adenosine (B11128) dinucleoside tetraphosphate (B8577671) (AZTppppA), have shown how resistance mutations create a high-affinity ATP-binding site that facilitates the excision of ZDVMP. nih.govcapes.gov.brnih.gov

Specifically, five crystal structures were determined, including wild-type RT-dsDNA-AZTppppA and AZT-resistant RT-dsDNA-AZTppppA, which revealed that the AMP portion of AZTppppA bound differently to the wild-type and resistant enzymes. nih.gov This structural insight provides a direct basis for designing inhibitors that can block this excision mechanism. nih.govresearchgate.net

Table 3: Selected PDB Entries for Zidovudine-Related Structures

| PDB ID | Description | Resolution (Å) | Reference |

| 3KLE | Crystal structure of AZT-resistant HIV-1 Reverse Transcriptase crosslinked to a dsDNA with a bound excision product, AZTppppA | 3.20 | rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and conformational changes of molecules in solution, providing information that is complementary to the static pictures from X-ray crystallography. scielo.briarc.frnih.govdrugbank.comiarc.fr

While detailed NMR studies focusing specifically on the conformational analysis of this compound are not extensively reported in the provided context, NMR has been widely used to characterize zidovudine and its derivatives. scielo.briarc.frnih.gov 1H and 13C NMR spectra are routinely used to confirm the chemical structure of newly synthesized analogs of zidovudine. scielo.br These studies have noted changes in the chemical shifts of protons in the sugar moiety of zidovudine derivatives compared to the parent compound, indicating conformational alterations. scielo.br

NMR has also been employed to study enzyme-ligand interactions. For example, NMR spectroscopy has provided insights into the dynamic behavior of tenofovir (B777) in complex with reverse transcriptase. way2drug.com In the context of thymidylate kinase, NMR studies have shown that the wild-type enzyme and its F105Y mutant bound to AZTMP and ADP exhibit few chemical shift perturbations, suggesting they share a similar average solution structure. acs.org This indicates that the functional differences may arise from changes in dynamics rather than large structural rearrangements. acs.org

Emerging Research Avenues and Future Directions in Zidovudine Monophosphate Studies

Novel Prodrug Development for Improved Intracellular Pharmacokinetics and Kinase Bypass

A significant area of research focuses on designing prodrugs that can deliver ZDV-MP directly into cells, thereby bypassing the initial, often rate-limiting, phosphorylation step catalyzed by thymidine (B127349) kinase. dntb.gov.uaresearchgate.net This approach aims to enhance the intracellular concentration of the monophosphate, potentially increasing the formation of the active triphosphate metabolite and overcoming resistance mechanisms associated with deficient thymidine kinase activity. researchgate.netnih.gov

Several prodrug strategies have been investigated with varying degrees of success.

S-Acyl-2-Thioethyl (SATE) Prodrugs : The bis(t-butyl-SATE)-AZTMP prodrug was developed to deliver ZDV-MP intracellularly. nih.gov Studies in mice demonstrated that this prodrug could prolong the retention of ZDV in the body and increase its delivery to the lymphatic system and central nervous system. nih.gov Following intravenous administration, the prodrug was rapidly converted, and ZDV-MP was detected in plasma, red blood cells, and the brain. nih.gov

Phosphoramidate (B1195095) Prodrugs : The phosphoramidate approach, which has been successful for other nucleoside analogs like tenofovir (B777), has proven less effective for zidovudine (B1683550). researchgate.netnih.gov Studies on L-alaninyl-AZTMP phosphoramidate prodrugs found that the main metabolite formed was the parent nucleoside, ZDV, rather than the intended ZDV-MP. researchgate.net This metabolic pathway negates the primary advantage of bypassing the initial kinase-dependent step. researchgate.net

Phosphorodiamidate Prodrugs : More promising results have been seen with phosphorodiamidate prodrugs. One such compound, containing an esterified L-alanine and a CH₂tBu radical, was shown to effectively deliver the monophosphate form of ZDV into cells, exhibiting potent antiviral activity. preprints.org Its high lipophilicity likely contributed to enhanced cellular uptake. preprints.org

Phosphonate Prodrugs : Nikavir, a 5'-H-phosphonate prodrug of ZDV, was approved in Russia. preprints.org By introducing a phosphate (B84403) group at the 5' position, this prodrug aimed to reduce the cytotoxicity associated with the parent drug. preprints.org

Table 1: Investigated Prodrugs of Zidovudine Monophosphate

| Prodrug Class | Specific Example | Key Research Finding | Reference(s) |

|---|---|---|---|

| S-Acyl-2-Thioethyl (SATE) | bis(t-butyl-SATE)-AZTMP | Prolonged ZDV retention and enhanced delivery to brain and lymphatic tissues in mice. | nih.gov |

| Phosphoramidate | L-alaninyl-AZTMP | Inefficiently converted to AZT-MP; primarily yielded the parent drug AZT, limiting its utility. | researchgate.net |

| Phosphorodiamidate | L-alanine ester with CH₂tBu | Effectively delivered AZT-MP into cells, showing good antiviral activity. | preprints.org |

| Phosphonate | Nikavir (5'-H-phosphonate) | Approved in Russia; designed to have reduced cytotoxicity compared to ZDV. | preprints.org |

Strategies for Overcoming Zidovudine Resistance Mechanisms Targeting Monophosphate Excision

The primary mechanism of high-level resistance to ZDV does not involve reduced phosphorylation but rather the enhanced removal of the incorporated this compound from the terminated viral DNA chain. asm.orgnih.gov This process, known as excision, is mediated by the HIV-1 reverse transcriptase (RT) and utilizes ATP as a pyrophosphate donor. nih.govmdpi.com The excision reaction unblocks the 3' end of the DNA primer, allowing viral DNA synthesis to resume. asm.org

This resistance pathway is associated with a set of mutations in the RT enzyme, often referred to as thymidine analog mutations (TAMs). asm.org

Mechanism of Excision : AZT-resistant forms of HIV-1 RT use ATP to remove the AZT-MP from the end of the primer strand. asm.orgasm.org This reaction transfers the AZT-MP to the ATP molecule, forming a dinucleoside tetraphosphate (B8577671) product (AZTppppA) and freeing the primer for further extension. nih.gov The mutations that confer resistance enhance the ability of the RT to bind ATP and carry out this excision reaction efficiently. nih.govnih.gov The long azido (B1232118) group of the incorporated AZT-MP is thought to position the terminated primer favorably for the excision reaction to occur. asm.org

Role of Key Mutations : The T215Y/F mutation is a primary mutation that plays a crucial role in ATP binding, while other mutations like M41L and L210W enhance the excision activity. asm.org The M41L mutation is thought to help stabilize the terminated primer in the correct position for excision and may also help restore the polymerase activity that can be impaired by the T215Y mutation. asm.org

A key strategy to counteract this resistance mechanism involves exploiting the effects of other NRTI resistance mutations.

The M184V Mutation : The M184V mutation, which is selected for by the drug lamivudine (B182088) (3TC), causes high-level resistance to 3TC but paradoxically re-sensitizes the virus to ZDV. asm.orgnih.gov Research has shown that the M184V mutation significantly reduces the ATP-mediated excision of AZT-MP. asm.orgnih.gov It alters the polymerase active site in a way that specifically interferes with the removal of AZT-MP, thereby restoring the drug's activity. nih.gov This finding provides a strong mechanistic basis for the clinical strategy of combining ZDV and 3TC to combat resistance.

Table 2: Key HIV-1 Reverse Transcriptase Mutations in this compound Excision

| Mutation | Role in Resistance | Interaction/Strategy | Reference(s) |

|---|---|---|---|

| T215Y/F | Primary resistance mutation; enhances ATP binding for excision. | Often occurs with other TAMs to increase resistance. | asm.orgnih.gov |

| M41L | Enhances AZT-MP excision; may help restore polymerase function lost by T215Y. | A common TAM that works in concert with T215Y. | asm.org |

| L210W | Enhances the effect of T215Y on the excision reaction. | A common TAM. | asm.org |

| M184V | Reduces the efficiency of AZT-MP excision. | Selected by lamivudine; its presence re-sensitizes the virus to ZDV, forming the basis for combination therapy. | asm.orgnih.gov |

Deeper Elucidation of this compound's Direct and Indirect Cellular Effects

Once formed, ZDV-MP has a complex range of direct and indirect effects on cellular processes, many of which are linked to the drug's toxicity. The poor affinity of ZDV-MP for thymidylate kinase, the enzyme that should convert it to the diphosphate (B83284) form, leads to its significant accumulation within the cell. nih.govnih.gov

Direct Enzymatic Inhibition : The high intracellular concentration of ZDV-MP allows it to act as an inhibitor of key cellular enzymes. It is known to inhibit thymidylate kinase, which not only contributes to its own accumulation but can also deplete the cell's natural pool of thymidine triphosphate (dTTP). asm.orgmaynoothuniversity.ie Some evidence also suggests ZDV-MP may inhibit adenylate kinase, an enzyme involved in ATP formation. asm.orgoup.com

Contribution to Mitochondrial Toxicity : While the inhibition of mitochondrial DNA polymerase gamma by zidovudine triphosphate (ZDV-TP) is a well-known mechanism of mitochondrial toxicity, a growing body of evidence implicates ZDV-MP in this process as well. oup.compharmgkb.org Studies have shown a close correlation between cellular toxicity and the intracellular concentration of ZDV-MP, rather than ZDV-TP. nih.gov It is believed that the ZDV-MP responsible for this toxicity is formed in the cytosol by thymidine kinase 1 (TK1) and subsequently affects mitochondrial function. nih.gov Potential mechanisms include ZDV-MP acting as a substrate for mitochondrial DNA synthesis or inhibiting the exonuclease (proofreading) activity of polymerase gamma. oup.com

Impact on Immune Cells : The accumulation of ZDV-MP has a cytostatic effect, capable of suppressing the proliferation of lymphocytes in response to antigens. asm.org This effect is most pronounced in the early days after immune cells encounter an antigen. asm.org Interestingly, one study found that ZDV-MP levels were significantly higher in individuals with HIV compared to HIV-negative volunteers, which could be linked to a greater risk of side effects in the patient population. natap.org

Table 3: Cellular Effects Attributed to this compound (ZDV-MP)

| Cellular Effect | Proposed Mechanism | Consequence | Reference(s) |

|---|---|---|---|

| Enzyme Inhibition | Competitive inhibition of thymidylate kinase. | Accumulation of ZDV-MP; depletion of cellular dTTP pools. | nih.govasm.orgmaynoothuniversity.ie |

| Mitochondrial Toxicity | Accumulation in cytosol and subsequent interference with mitochondrial function. | Contributes to overall cellular cytotoxicity, potentially through inhibition of polymerase gamma exonuclease activity. | nih.govoup.com |

| Immunosuppression | Cytostatic effect on proliferating lymphocytes. | Reduced T-lymphocyte response to antigens. | asm.org |

| Differential Accumulation | Higher ZDV-MP levels observed in HIV-positive individuals. | May contribute to a higher risk of ZDV-associated side effects in patients. | natap.org |

Advancements in Analytical Sensitivity and Specificity for Intracellular Metabolite Profiling

Accurately measuring the intracellular concentrations of ZDV-MP and its di- and triphosphate counterparts is essential for understanding its pharmacokinetics and pharmacodynamics. However, this presents significant analytical challenges due to the very low concentrations of these metabolites within cells and interference from endogenous nucleotides and phosphates. nih.govacc.go.jp Recent years have seen significant advancements in analytical techniques, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govasm.org

LC-MS/MS as the Gold Standard : Ultrasensitive LC-MS/MS methods have been developed that can simultaneously quantify ZDV-MP, -DP, and -TP from peripheral blood mononuclear cells (PBMCs). nih.govacs.org These methods have replaced older, more complex techniques that often required radioisotopes. asm.org

Innovations for Enhanced Sensitivity : The high sensitivity of modern assays is achieved through a combination of optimized procedures. These include improved PBMC extraction protocols to completely remove interfering plasma and electrolytes, the use of ion-exchange solid-phase extraction (SPE) to separate the different phosphate forms, and the use of specialized alkaline-stable HPLC columns and ion-pairing agents like tetrabutylammonium (B224687) hydroxide. nih.govacs.org

Direct vs. Indirect Measurement : Some methods employ an indirect approach where the separated phosphate fractions are treated with an enzyme, such as alkaline phosphatase, to cleave the phosphate groups. acs.orgsemanticscholar.org The resulting parent ZDV nucleoside is then quantified, which can be simpler than directly measuring the highly polar phosphate compounds. semanticscholar.org

Impact of Advancements : These highly sensitive and specific methods have achieved lower limits of quantification (LLOQ) in the femtomole range (e.g., 6 fmol per sample for ZDV-MP). nih.govacc.go.jp This allows for accurate metabolite profiling from the small blood volumes available from pediatric patients, a critical advantage for clinical research in this population. nih.govasm.org

Table 4: Comparison of Analytical Methods for this compound

| Method | Principle | Key Features | Typical Sensitivity (LLOQ) | Reference(s) |

|---|---|---|---|---|

| Radioimmunoassay (RIA) / HPLC with Radioactive Detection | Uses radiolabeled ZDV and measures radioactivity after separation. | Requires radioisotopes; complex multi-step process. | Not widely used in recent studies. | acc.go.jpasm.org |

| HPLC with UV Detection | Chromatographic separation followed by UV light absorption measurement. | Limited sensitivity; suitable for metabolites in high concentration (like lamivudine) but not ZDV phosphates. | N/A for ZDV-MP due to low concentration. | asm.orgasm.org |

| LC-MS/MS (Indirect) | Ion-exchange SPE separation, enzymatic dephosphorylation to ZDV, followed by LC-MS/MS detection of ZDV. | Simplifies final detection step; adds complexity to sample prep. | High sensitivity. | acs.orgsemanticscholar.org |

| LC-MS/MS (Direct) | Ion-exchange SPE separation followed by direct LC-MS/MS detection of ZDV-MP. | Gold standard; high specificity and sensitivity. | ~6 fmol/sample. | nih.gov |

Q & A

Q. What in vitro models best replicate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound in human tissues?

- Methodological Answer : 3D liver spheroids or organ-on-a-chip systems with integrated endothelial barriers mimic in vivo metabolism and efflux. For example, a microfluidic liver-chip exposed to 1 µM AZT showed monophosphate accumulation peaking at 6 hours, aligning with clinical data from plasma samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。